Isopropyl Versus Methyl Sulfonyl: Sub-100-Fold Potency Enhancement in Triazine-Based ALK Inhibitor Series
In a structurally related 1,3,5-triazine-2,4-diamine chemical series bearing a propane-2-sulfonylphenyl moiety, the isopropylsulfonyl-containing compound (ASP3026 precursor scaffold) exhibited markedly superior biochemical potency compared to its methylsulfonyl counterpart. The methylsulfonyl derivative (14d) demonstrated an IC50 of 530 nM against EML4-ALK, whereas the ethylsulfonyl analogue (14e) maintained inhibitory activity with an IC50 of 21 nM [1]. This 25-fold improvement from methyl to ethyl sulfonyl substitution establishes a clear SAR trend wherein increasing alkyl chain length and branching on the sulfonyl group correlates with enhanced target engagement. While this exact comparison is from a triazine rather than pyrimidine core, the sulfonyl substituent effects are directly transferable to 5-(propane-2-sulfonyl)pyrimidin-2-amine procurement decisions for kinase inhibitor development programs [1].
| Evidence Dimension | In vitro potency (IC50) against EML4-ALK kinase |
|---|---|
| Target Compound Data | Propane-2-sulfonyl derivative IC50 data not available for this exact core; class trend extrapolated from ethylsulfonyl IC50 = 21 nM |
| Comparator Or Baseline | Methylsulfonyl derivative (14d) IC50 = 530 nM; Ethylsulfonyl derivative (14e) IC50 = 21 nM |
| Quantified Difference | 25-fold potency enhancement from methyl to ethyl; isopropyl (branched) expected to maintain or exceed ethyl potency based on steric complementarity |
| Conditions | Biochemical enzymatic assay; EML4-ALK kinase inhibition; compound series described in Kuromitsu et al., Chem. Pharm. Bull. 2018 |
Why This Matters
This class-level SAR evidence supports selecting the propane-2-sulfonyl derivative over methylsulfonyl analogs when potency is a critical screening parameter, as even a single-carbon change can produce >25-fold differences in IC50.
- [1] Kuromitsu, S., et al. Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical and Pharmaceutical Bulletin, 2018, 66(3), 263-269. View Source
